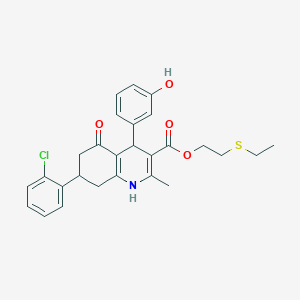![molecular formula C14H9Br2N3O2 B11610897 5-{[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11610897.png)
5-{[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one: is a complex organic compound that belongs to the class of benzimidazoles This compound is characterized by the presence of a benzimidazole core, substituted with a dibromo-hydroxyphenyl group and an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-{[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one typically involves a multi-step process. The starting materials often include 3,5-dibromo-4-hydroxybenzaldehyde and 1,3-dihydro-2H-benzimidazol-2-one. The key steps in the synthesis include:
Condensation Reaction: The aldehyde group of 3,5-dibromo-4-hydroxybenzaldehyde reacts with the amine group of 1,3-dihydro-2H-benzimidazol-2-one under acidic or basic conditions to form the imine linkage.
Cyclization: The intermediate product undergoes cyclization to form the final benzimidazole structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Substitution: The dibromo groups are susceptible to nucleophilic substitution reactions, where they can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology:
Antimicrobial Activity: Studies have shown that derivatives of benzimidazole exhibit significant antimicrobial properties, making them potential candidates for the development of new antibiotics.
Medicine:
Anticancer Agents: The compound and its derivatives have been investigated for their potential as anticancer agents due to their ability to interact with DNA and inhibit cell proliferation.
Industry:
Dyes and Pigments: The compound can be used as a precursor in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-{[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with various molecular targets. The compound can bind to DNA, inhibiting its replication and transcription processes. Additionally, it can interact with enzymes involved in cell proliferation, leading to the inhibition of cancer cell growth. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with metal ions plays a crucial role in its biological activity.
Comparison with Similar Compounds
Benzimidazole: The parent compound, which lacks the dibromo-hydroxyphenyl group and imine linkage.
2-Phenylbenzimidazole: A derivative with a phenyl group instead of the dibromo-hydroxyphenyl group.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.
Uniqueness: The presence of the dibromo-hydroxyphenyl group and the imine linkage in 5-{[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one imparts unique chemical and biological properties. These substitutions enhance its ability to interact with biological targets and increase its potential as a therapeutic agent.
Properties
Molecular Formula |
C14H9Br2N3O2 |
|---|---|
Molecular Weight |
411.05 g/mol |
IUPAC Name |
5-[(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C14H9Br2N3O2/c15-9-3-7(4-10(16)13(9)20)6-17-8-1-2-11-12(5-8)19-14(21)18-11/h1-6,20H,(H2,18,19,21) |
InChI Key |
FLCTWARKSZBLJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N=CC3=CC(=C(C(=C3)Br)O)Br)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-{(2-Methylphenyl)[(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol](/img/structure/B11610827.png)
![N'-(benzo[cd]indol-2-yl)-3,4-dimethoxybenzohydrazide](/img/structure/B11610830.png)
![5-({1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11610848.png)
![2,5-bis(1H-benzotriazol-1-yl)-3,6-bis[(2-methoxyphenyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B11610851.png)
![methyl 6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11610853.png)
![2-{3-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B11610866.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B11610872.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]quinoline-4-carbonitrile](/img/structure/B11610873.png)
![6-imino-13-methyl-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610879.png)
![N-(4-chlorophenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide](/img/structure/B11610891.png)
![6-imino-7-[3-(morpholin-4-yl)propyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610902.png)
![3'-Methyl 5'-propan-2-yl 2'-amino-1-(2-methoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11610914.png)
